2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile
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Overview
Description
2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and provides unique properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5-difluoro-2-nitrobenzoic acid with suitable amines under reductive conditions to form the quinoline core . The reaction conditions often include the use of sodium borohydride as a reducing agent in a basic medium .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amino group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Industry: The compound is used in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in pathogens. The fluorine atoms enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
- 2,3,4-Trichloro-6,7-difluoroquinolone
- 8-Hydroxyquinoline derivatives
Uniqueness
2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile is unique due to the presence of both amino and hydroxyl groups, along with the difluoro substitution on the quinoline ring. This combination of functional groups and fluorine atoms provides the compound with enhanced biological activity and unique chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C10H5F2N3O |
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Molecular Weight |
221.16 g/mol |
IUPAC Name |
2-amino-6,7-difluoro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5F2N3O/c11-6-1-4-8(2-7(6)12)15-10(14)5(3-13)9(4)16/h1-2H,(H3,14,15,16) |
InChI Key |
HCBZVDMQWJRHEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC(=C(C2=O)C#N)N |
Origin of Product |
United States |
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